6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(2-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of pyridopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.
Introduction of the Pyrrolidine Group: This step might involve nucleophilic substitution or addition reactions.
Attachment of the 2-Methylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-(2-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridopyrimidines: A class of compounds with similar core structures.
Phenylpyrrolidines: Compounds with a phenyl group attached to a pyrrolidine ring.
Uniqueness
6-(2-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-(2-methylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H18N4O/c1-13-6-2-3-7-16(13)22-11-8-15-14(17(22)23)12-19-18(20-15)21-9-4-5-10-21/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |
InChI Key |
IPEGTZOCYIWRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 |
Origin of Product |
United States |
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